molecular formula C17H11ClN2O5S B2367272 Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-44-1

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2367272
CAS No.: 477490-44-1
M. Wt: 390.79
InChI Key: GLHKGTJSDLPONS-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

The synthesis of Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom.

    Amidation: The formation of an amide bond between the nitrobenzene derivative and benzo[b]thiophene-2-carboxylate.

    Esterification: The conversion of the carboxylic acid group into a methyl ester.

Industrial production methods often involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like hydrogen peroxide .

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives such as:

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(10-4-2-3-5-13(10)26-15)19-16(21)11-8-9(18)6-7-12(11)20(23)24/h2-8H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHKGTJSDLPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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